Methyl-13C cyanide-15N

Catalog No.
S1534761
CAS No.
1755-38-0
M.F
C2H3N
M. Wt
43.038 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-13C cyanide-15N

CAS Number

1755-38-0

Product Name

Methyl-13C cyanide-15N

IUPAC Name

acetonitrile

Molecular Formula

C2H3N

Molecular Weight

43.038 g/mol

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,3+1

InChI Key

WEVYAHXRMPXWCK-ZKDXJZICSA-N

SMILES

CC#N

Canonical SMILES

CC#N

Isomeric SMILES

[13CH3]C#[15N]

The exact mass of the compound Methyl-13C cyanide-15N is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl-13C cyanide-15N (13CH3C15N, CAS 1755-38-0) is a highly specialized, dual-labeled isotopologue of acetonitrile featuring a 99 atom % 13C-enriched methyl group and a 98 atom % 15N-enriched nitrile nitrogen, while retaining a natural-abundance 12C nitrile carbon. With a precise M+2 mass shift (MW 43.04) and distinct nuclear spin properties, this compound is primarily procured as a site-specific NMR solvent, an advanced vibrational spectroscopy probe, and a precision precursor for synthesizing heterocycles with non-adjacent heavy isotopes[1]. Unlike fully labeled variants, its alternating isotope pattern is engineered to uncouple specific vibrational and magnetic interactions, making it critical for high-resolution structural elucidation and complex electrolyte characterization where native-like solvent behavior must be preserved[2].

Substituting Methyl-13C cyanide-15N with fully heavy acetonitrile (13CH313C15N) or single-labeled analogs fundamentally compromises analytical resolution and workflow compatibility. In NMR spectroscopy, fully 13C-labeled acetonitrile introduces a strong one-bond carbon-carbon scalar coupling (1J_CC approx. 56.5 Hz), which splits the carbon signals into doublets, halving the signal-to-noise ratio and complicating spectra[1]. Single-labeled variants (13CH3CN or CH3C15N) fail to provide the dual heteronuclear handles required for advanced multiple-quantum spin-state selection. Furthermore, in vibrational spectroscopy, substituting with fully labeled variants drastically shifts the C≡N stretching frequency (by up to -77 cm-1), which artificially suppresses native Fermi resonances that researchers may specifically need to study in solvent-in-salt electrolytes [2].

Elimination of One-Bond Carbon-Carbon Scalar Coupling (1J_CC)

In heteronuclear NMR applications, the presence of adjacent 13C atoms in fully labeled acetonitrile creates a large one-bond scalar coupling (1J_CC approx. 56.5 Hz) that splits the methyl and nitrile signals into doublets. By utilizing Methyl-13C cyanide-15N, which leaves the nitrile carbon as 12C, this 1J_CC coupling is entirely eliminated, yielding a sharp singlet for the 13C methyl group [1].

Evidence DimensionOne-bond carbon-carbon scalar coupling (1J_CC)
Target Compound Data0 Hz 1J_CC coupling (yields a sharp singlet)
Comparator Or BaselineFully labeled 13CH313C15N (~56.5 Hz 1J_CC coupling, yields doublets)
Quantified Difference100% reduction in 1J_CC splitting, effectively doubling the theoretical peak intensity for the methyl carbon.
ConditionsProton-decoupled 13C NMR spectroscopy.

Eliminating 1J_CC splitting drastically improves signal-to-noise and spectral simplicity, which is critical when using the solvent as an internal standard or synthesizing downstream labeled APIs.

Precise Isotope Shifting for Vibrational Spectroscopy (Fermi Resonance)

When used as a vibrational probe in superconcentrated electrolytes, isotopic substitution shifts the C≡N stretching frequency. Methyl-13C cyanide-15N exhibits a minimal C≡N isotope shift (< 24 cm-1), which maintains overlap with native combination bands. In contrast, fully labeled 13CH313C15N exhibits a massive -77 cm-1 shift, placing it at ~2185 cm-1 and completely suppressing the native Fermi resonance [1].

Evidence DimensionC≡N stretch isotope shift and Fermi resonance overlap
Target Compound Data< 24 cm-1 shift (maintains native Fermi resonance)
Comparator Or BaselineFully labeled 13CH313C15N (-77 cm-1 shift, suppresses Fermi resonance)
Quantified Difference> 50 cm-1 difference in vibrational shift compared to fully labeled analogs.
Conditions2D IR spectroscopy of superconcentrated LiTFSI/ACN electrolytes.

Buyers studying native solvent-ion interactions in battery electrolytes must use this specific isotopologue to maintain native vibrational coupling networks while retaining isotopic distinguishability.

Specific Mass Shift for Isobaric-Free Metabolic Tracing

For mass spectrometry workflows requiring precise isotopic tagging, Methyl-13C cyanide-15N provides an exact M+2 mass shift (MW = 43.04 g/mol). This differentiates it from unlabeled acetonitrile (M+0, MW = 41.05 g/mol) and fully labeled 13C2,15N-acetonitrile (M+3, MW = 44.04 g/mol), allowing researchers to design orthogonal labeling experiments that avoid the background interference associated with M+3 or M+1 isotopic envelopes .

Evidence DimensionIntact molecular mass shift
Target Compound DataM+2 mass shift (MW = 43.04 g/mol)
Comparator Or BaselineFully labeled 13C2,15N-acetonitrile (M+3 mass shift, MW = 44.04 g/mol)
Quantified Difference1 Da mass difference compared to fully labeled variants.
ConditionsLC-MS/MS metabolic tracing or quantitative proteomics.

The M+2 mass shift allows researchers to design orthogonal labeling experiments without the background interference associated with M+3 or M+1 isotopic envelopes.

Heteronuclear Multiple Quantum NMR Studies

Where this compound is the right choice for mimicking simultaneous decoupling of heteronuclei. The presence of 13C and 15N separated by a 12C atom allows for precise spin-state selection without the interference of strong one-bond C-C couplings, making it superior to fully labeled analogs [1].

2D IR Spectroscopy of Superconcentrated Electrolytes

Where this compound is the right choice for probing solvent-in-salt battery electrolytes (e.g., LiTFSI/ACN). It allows researchers to study native Fermi resonances between the C≡N stretch and combination bands that would be artificially suppressed by fully labeled variants [2].

Site-Specific Isotopic Synthesis of APIs

Where this compound is the right choice as a building block for synthesizing M+2 labeled pyrimidines, purines, or amino acids. It ensures that the heavy isotopes are placed at non-adjacent positions, simplifying the NMR spectra of the final pharmaceutical compounds by eliminating 1J_CC splitting [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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